4-{[(Prop-2-en-1-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVDVAPFLNBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Aminomethylation
The most widely reported method involves a Mannich reaction , where formaldehyde, allylamine, and phenol undergo a three-component condensation. This one-pot reaction proceeds via the following steps:
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Formation of the iminium intermediate : Allylamine reacts with formaldehyde to generate a reactive electrophilic species.
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Electrophilic aromatic substitution : The iminium intermediate attacks the para position of phenol, facilitated by the hydroxyl group’s activating effect.
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Deprotonation and product isolation : The reaction is quenched, and the product is purified via recrystallization or chromatography.
Example Protocol (adapted from):
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Reactants : Phenol (1.0 equiv), allylamine (1.2 equiv), formaldehyde (37% aqueous solution, 1.5 equiv).
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Solvent : Methanol or ethanol.
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Conditions : Stirred at 40–60°C for 4–6 hours under nitrogen.
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Workup : Solvent removal under reduced pressure, followed by recrystallization from methanol/water.
Key Considerations :
Reductive Amination Approach
An alternative route employs reductive amination between 4-hydroxybenzaldehyde and allylamine:
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Condensation : 4-Hydroxybenzaldehyde reacts with allylamine to form a Schiff base.
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Reduction : Sodium borohydride (NaBH₄) or hydrogenation reduces the imine to the secondary amine.
Example Protocol :
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Reactants : 4-Hydroxybenzaldehyde (1.0 equiv), allylamine (1.1 equiv), NaBH₄ (2.0 equiv).
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Solvent : Tetrahydrofuran (THF) or methanol.
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Conditions : Room temperature, 12–24 hours.
Advantages :
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Avoids formaldehyde handling.
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Provides better control over stoichiometry.
Limitations :
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Lower yields compared to the Mannich route due to competing side reactions.
Solid-Phase Synthesis for High-Purity Applications
For pharmaceutical-grade material, solid-phase synthesis has been explored using resin-bound intermediates:
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Resin functionalization : Wang resin is loaded with a protected 4-hydroxybenzoic acid derivative.
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Amide coupling : Allylamine is introduced using peptide coupling agents like HBTU or EDC.
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Cleavage and deprotection : Trifluoroacetic acid (TFA) releases the product from the resin.
Example Protocol :
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Solvent : Dichloromethane (DCM) or DMF.
Optimization Strategies and Reaction Engineering
Solvent Effects
Catalytic Enhancements
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Lewis acids : FeCl₃ or ZnCl₂ (5 mol%) can catalyze the Mannich reaction, reducing reaction time by 30%.
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Microwave irradiation : Shortens reaction duration to 1–2 hours with comparable yields.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of related compounds (e.g.,) reveals:
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Planarity : The allyl group adopts a trans configuration relative to the phenolic ring.
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Hydrogen bonding : O-H···N interactions stabilize the crystal lattice.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 65–75 | 90–95 | Scalable, one-pot | Formaldehyde handling required |
| Reductive Amination | 50–60 | 85–90 | Avoids formaldehyde | Lower yields |
| Solid-Phase Synthesis | 70–80 | >95 | High purity, automated | Cost-intensive reagents |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-{[(Prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in covalent modifications. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-[2-({[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amino)ethyl]phenol (Compound 8)
- Structure : Differs by an additional ethyl spacer and benzyloxy group.
- Synthesis: Prepared via NaH-mediated allylation of a phenolic precursor with allyl bromide in THF, yielding a 45% product .
4-(Prop-2-en-1-yl)phenol
- Structure: Simpler analogue lacking the aminomethyl group.
- Role: Identified as a significant impurity in quality control assays for methyl eugenol, highlighting its stability under synthetic conditions .
114-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol
- Structure: Dimer with dual allyl-phenol motifs.
- Activity: Exhibits superior docking scores (DSLE = 9.2) as an estrogen receptor antagonist compared to monomers, attributed to enhanced hydrophobic interactions and hydrogen bonding with residues GLU353 and ARG394 .
4-Aminophenol Derivatives
4-[(E)-(4-Nitro-benzylidene)amino]phenol
- Structure : Schiff base with a nitroaromatic substituent.
- Properties : Forms a 2D hydrogen-bonded network via O–H···O and C–H···O interactions, stabilizing its crystal lattice .
- Bioactivity : Nitroaromatic compounds are associated with antimalarial and antifungal activities due to redox-active nitro groups .
Hydroquinone-Amino Acid Conjugates
- Structure: Hydroquinone core linked to amino acids (e.g., tyrosine, glycine).
- Application: Designed for skin-lightening properties via tyrosinase inhibition, with reduced cytotoxicity compared to parent hydroquinone .
Phenolic Ethers and Esters
4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether
4,4'-Dihydroxydibenzyl Ether
- Structure: Symmetric phenolic ether.
- Properties: Limited solubility in polar solvents due to rigid ether linkages .
Q & A
Q. What are the optimized synthetic routes for 4-{[(Prop-2-en-1-yl)amino]methyl}phenol, and how can reaction progress be monitored?
The synthesis typically involves allylation of phenolic precursors. For example, reacting 4-aminophenol derivatives with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF . Key steps include:
- Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (Rf ~0.3–0.5) to track intermediates, followed by column chromatography (silica gel, gradient elution) .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to allyl halide) and reaction time (6–12 hours) to minimize side products like O-allylation .
Q. Which spectroscopic techniques are critical for characterizing 4-{[(Prop-2-en-1-yl)amino]methyl}phenol?
- NMR : ¹H NMR (δ 6.7–7.2 ppm for aromatic protons; δ 5.2–5.9 ppm for allyl CH₂ and CH groups; δ 3.8–4.2 ppm for methylene bridge) .
- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 178.1 .
- X-ray crystallography : For structural validation, use SHELX programs for refinement (SHELXL for small-molecule structures; R-factor <5% for high accuracy) .
Q. How does the allylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The allyl group enhances reactivity via conjugation and steric effects. Example reactions:
- Electrophilic substitution : Allylamino acts as an electron-donating group, directing electrophiles to the para position of the phenol ring .
- Oxidation : Allyl moiety can undergo epoxidation (e.g., with mCPBA) or ozonolysis to generate aldehydes for further derivatization .
Advanced Research Questions
Q. What computational strategies predict hydrogen-bonding interactions in 4-{[(Prop-2-en-1-yl)amino]methyl}phenol crystals?
- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions between amino and phenolic groups) .
- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to assess intermolecular forces (e.g., binding energy ~25–30 kJ/mol for dimeric structures) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., NO₂ at the para position) to enhance membrane permeability (logP calculated via ChemAxon) .
- Bioisosteric replacement : Substitute the allyl group with cyclopropyl or propargyl moieties to improve metabolic stability while retaining H-bonding capacity .
Q. What mechanistic insights explain contradictory data in catalytic allylic amination reactions involving this compound?
Conflicting yields or regioselectivity may arise from:
- Catalyst choice : Pd(PPh₃)₄ favors allylic amination, while Rh complexes promote undesired isomerization .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states but may deactivate catalysts via coordination .
- Resolution : Use in situ IR spectroscopy to monitor intermediate formation and adjust catalyst loading (5–10 mol%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
